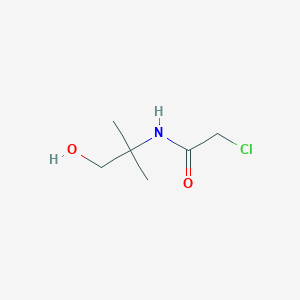

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves reactions with chloroacetyl chloride, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, where chloracetyl chloride is used in the acetylation step . Similarly, the synthesis of 2-chloro-N-(3-methylphenyl)acetamide involves the formation of an acetamide derivative with a chloro substituent . These methods could potentially be adapted for the synthesis of "2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of acetamide derivatives, as demonstrated in the studies of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide and 2-chloro-N-(2,4-dinitrophenyl) acetamide . These analyses reveal details about the molecular conformation and intramolecular hydrogen bonding, which are crucial for understanding the stability and reactivity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For instance, silylation reactions involving N-(2-hydroxyphenyl)acetamide lead to the formation of silaheterocyclic compounds . The reactivity of the hydroxy group in "this compound" could be inferred from these studies, suggesting potential pathways for further functionalization or transformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of chloro and nitro substituents can affect the hydrogen bonding patterns and solvatochromic effects, as seen in 2-chloro-N-(2,4-dinitrophenyl) acetamide . These properties are important for predicting the behavior of "this compound" in different environments and its potential applications.

Scientific Research Applications

Synthesis and Characterization

- Chemical Synthesis : A study presented a detailed methodology for synthesizing 2-hydroxy-N-methyl-N-phenyl-acetamide through a series of chemical reactions starting from N-methylaniline and chloracetyl chloride, highlighting the compound's synthesis versatility and potential for various chemical modifications (Zhong-cheng & Wan-yin, 2002).

- Herbicidal Activity : Research on N-(1-Arylethenyl)-2-chloroacetamides revealed their efficacy as herbicides, demonstrating the agricultural applications of chloroacetamide derivatives in managing upland weeds (Okamoto et al., 1991).

Metabolic and Environmental Studies

- Metabolism in Microorganisms : The metabolism of chloroacetamide herbicides and their metabolites was examined in human and rat liver microsomes, providing insights into the biotransformation pathways of these compounds in living organisms (Coleman et al., 2000).

- Environmental Behavior : A study on the occurrence and transport of acetochlor, a chloroacetamide herbicide, in streams within the Mississippi River Basin highlighted the environmental presence and dynamics of such compounds following agricultural application (Clark & Goolsby, 1999).

Antimicrobial and Anticancer Research

- Antimicrobial Evaluation : Novel imines and thiazolidinones derived from chloroacetamide compounds were synthesized and tested for their antibacterial and antifungal activities, indicating the potential of chloroacetamide derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

- Anticancer Activity : Research on 1H-inden-1-one substituted (heteroaryl)acetamide derivatives, including those related to chloroacetamide structures, explored their synthesis and anticancer activity, showing promising results against various cancer cell lines (Karaburun et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide are currently unknown. This compound is a relatively new substance and research into its specific targets is still ongoing .

Mode of Action

As with many chemical compounds, it likely interacts with its targets in a complex manner, leading to a cascade of biochemical reactions .

Biochemical Pathways

Given the complexity of biochemical systems, it is likely that this compound influences multiple pathways, each with their own downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .

properties

IUPAC Name |

2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-6(2,4-9)8-5(10)3-7/h9H,3-4H2,1-2H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHZTLCNGNLUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2527595.png)

![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)

![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)

![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B2527613.png)

![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)